molecular formula C10H14N2O B6255463 1-(pyridin-3-yl)piperidin-4-ol CAS No. 1516560-40-9

1-(pyridin-3-yl)piperidin-4-ol

Cat. No.: B6255463
CAS No.: 1516560-40-9
M. Wt: 178.23 g/mol
InChI Key: UTCZEZIPWBTXDC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidin-4-ol is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the nitrogen atom and a hydroxyl group at the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Substitution with Pyridine:

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different functional groups depending on the reaction conditions.

Scientific Research Applications

1-(Pyridin-3-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but without the pyridine substitution.

    Pyridine: A basic heterocyclic compound that forms the core structure of 1-(pyridin-3-yl)piperidin-4-ol.

    Piperidin-4-ol: A compound with a hydroxyl group on the piperidine ring but without the pyridine substitution.

Uniqueness

This compound is unique due to the combination of the piperidine and pyridine rings, along with the hydroxyl group. This unique structure imparts specific chemical and biological properties that are not present in the simpler analogs.

Properties

CAS No.

1516560-40-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-pyridin-3-ylpiperidin-4-ol

InChI

InChI=1S/C10H14N2O/c13-10-3-6-12(7-4-10)9-2-1-5-11-8-9/h1-2,5,8,10,13H,3-4,6-7H2

InChI Key

UTCZEZIPWBTXDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=CC=C2

Purity

95

Origin of Product

United States

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